(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid
CAS No.: 2648851-86-7
Cat. No.: VC4295369
Molecular Formula: C6H7NO4
Molecular Weight: 157.125
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648851-86-7 |
|---|---|
| Molecular Formula | C6H7NO4 |
| Molecular Weight | 157.125 |
| IUPAC Name | (3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO4/c8-6(9)5-3-1-10-2-4(3)11-7-5/h3-4H,1-2H2,(H,8,9)/t3-,4+/m0/s1 |
| Standard InChI Key | DYINAZKBJYXZOO-IUYQGCFVSA-N |
| SMILES | C1C2C(CO1)ON=C2C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a fused furan and oxazole ring system. The molecular formula C₆H₇NO₄ (molecular weight: 157.12 g/mol) reflects a compact structure with one nitrogen and four oxygen atoms . Key structural elements include:
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Stereochemistry: The (3aS,6aS) configuration denotes two chiral centers, resulting in a cis-fused bicyclic system. This stereochemistry is critical for its three-dimensional conformation and interaction with biological targets .
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Functional Groups: A carboxylic acid group at position 3 and an oxazole ring with an oxygen atom in the furan moiety contribute to its polarity and potential reactivity.
Table 1: Fundamental Structural Properties
| Property | Value |
|---|---|
| CAS Number | 2648851-86-7 |
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.12 g/mol |
| IUPAC Name | (3aS,6aS)-3a,4,6,6a-Tetrahydrofuro[3,4-d] oxazole-3-carboxylic acid |
Spectroscopic and Computational Identifiers
The compound’s SMILES notation (C1[C@H]2[C@@H](CO1)ON=C2C(=O)O) and InChIKey (DYINAZKBJYXZOO-IUYQGCFVSA-N) provide unambiguous representations of its stereochemistry . Computational models predict a planar oxazole ring fused to a partially saturated furan, creating a rigid scaffold conducive to molecular recognition.
Synthesis and Chemical Reactivity
Synthetic Challenges
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Cyclization Reactions: Intramolecular cyclization of precursors containing both furan and oxazole motifs, often catalyzed by acids or bases.
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Ring-Closing Metathesis: Transition metal-mediated strategies to form the bicyclic framework, though this approach may require chiral auxiliaries to control stereochemistry .
Reactivity Profile
The carboxylic acid group enables classic derivatization reactions (e.g., amidation, esterification), while the oxazole ring may participate in electrophilic substitutions or coordination chemistry. The fused ring system’s rigidity limits conformational flexibility, potentially enhancing binding selectivity in biological systems .
Biological Activity and Hypothesized Applications
Industrial and Research Applications
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Pharmaceutical Intermediate: The stereochemically defined scaffold could serve as a building block for drug candidates targeting neurological or metabolic disorders.
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Chemical Probe: Its unique structure may aid in studying protein-ligand interactions or supramolecular assembly .
Analytical Characterization
Spectroscopic Techniques
Though experimental spectra are unavailable, predicted analytical data includes:
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NMR: Expected signals for the carboxylic acid proton (~12 ppm), oxazole protons (6–8 ppm), and furan methylene groups (3–4 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 157.12 with fragmentation patterns indicative of the fused ring system.
Table 2: Key Identifiers for Analytical Reference
| Identifier | Value |
|---|---|
| SMILES | C1[C@H]2[C@@H](CO1)ON=C2C(=O)O |
| InChIKey | DYINAZKBJYXZOO-IUYQGCFVSA-N |
| PubChem CID | 139026441 |
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